N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a benzothiazole-containing compound characterized by a benzamide moiety substituted with an ethoxy group at the para position. The benzothiazole ring is fused to a phenyl group, forming a planar aromatic system that may enhance π-π stacking interactions in biological targets. This compound shares structural similarities with kinase inhibitors and agrochemicals, though its specific applications require further investigation .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJXLBSCKINTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by cyclization to form the benzothiazole ring . Various synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently.
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Alkoxy Substituents on the Benzamide Moiety
- 4-Ethoxy vs. 4-Butoxy :
The butoxy analog (N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, CAS 307326-06-3) features a longer alkyl chain, increasing lipophilicity (XLogP3 = 6.1 vs. ~5.5 for ethoxy) and molecular weight (402.5 g/mol vs. 374.4 g/mol). This may enhance membrane permeability but reduce aqueous solubility . - 4-Ethoxy vs. 4-Methoxy :
The methoxy derivative (N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide, CAS 111272-66-3) has a shorter alkoxy group, lowering XLogP3 (estimated ~5.0) and molecular weight (360.43 g/mol). The reduced steric bulk could improve binding to targets requiring compact ligands .
Substitutions on the Benzothiazole Ring
- Methyl groups (e.g., N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, CAS 912770-98-0) add steric hindrance, which may influence target selectivity .
Heterocycle Variations
- Thiazole vs. Triazole :
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace benzothiazole with triazole rings, enabling tautomerism (thione ↔ thiol). This dynamic behavior can affect binding modes and metabolic stability compared to the rigid benzothiazole system .
Physicochemical Properties
Key Observations :
- Chloro and methyl substitutions elevate XLogP3, favoring hydrophobic interactions in binding pockets.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its significant biological properties. Its molecular formula is , with a molecular weight of 374.46 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O2S |
| Molecular Weight | 374.46 g/mol |
| IUPAC Name | This compound |
| LogP | 5.324 |
| Polar Surface Area | 39.989 |
The primary target of this compound is the DprE1 protein, which is crucial for the survival of Mycobacterium tuberculosis . The compound inhibits DprE1's function, disrupting the bacterial cell wall synthesis and leading to bactericidal effects.
Biochemical Pathways
The inhibition of DprE1 by this compound affects several biochemical pathways related to mycobacterial metabolism and cell wall integrity, ultimately resulting in the death of the bacteria.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial activity against Mycobacterium tuberculosis . In vitro studies have shown that the compound significantly reduces bacterial viability, making it a candidate for further development as an anti-tuberculosis agent.
Antifungal and Anticancer Properties
In addition to its antibacterial properties, this compound has demonstrated antifungal and anticancer activities in various studies. It has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against M. tuberculosis , highlighting its potential as a therapeutic agent .
Study 2: Anticancer Activity
Another research effort investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to controls.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
